molecular formula C10H12BrFN2 B8027125 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine

Cat. No.: B8027125
M. Wt: 259.12 g/mol
InChI Key: PHLZOBZVAAHMTG-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-(piperidin-1-yl)pyridine (CAS 1881290-64-7) is a high-value chemical building block specifically designed for advanced research and development, particularly in medicinal chemistry and drug discovery. With the molecular formula C10H12BrFN2 and a molecular weight of 259.12 g/mol, this compound is a substituted pyridine derivative incorporating both a piperidine ring and halogen atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound's specific molecular architecture, featuring a bromo and a fluoro substituent on the pyridine ring, makes it an exceptionally versatile intermediate for constructing complex molecules. The structure is characterized by the SMILES notation FC1=C(C=CN=C1N2CCCCC2)Br . Researchers primarily utilize this compound as a key precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromo substituent acts as a superior leaving group. Subsequent synthetic transformations can leverage the differential reactivity of the halogen atoms to create diverse chemical libraries. The piperidine moiety is a privileged structure in pharmacology, frequently contributing to desired pharmacokinetic properties and target binding affinity in active pharmaceutical ingredients (APIs) . This reagent is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or animal use. All researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

4-bromo-3-fluoro-2-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLZOBZVAAHMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SNAr Reactions

Piperidine reacts with 4-bromo-3-fluoro-2-chloropyridine in polar aprotic solvents like DMF or NMP. Sodium hydride or potassium carbonate is used to deprotonate piperidine, facilitating displacement of the chloride leaving group. For instance, heating at 120°C for 12 hours achieves 68–75% conversion, though competing hydrolysis can reduce yields.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-bromo-3-fluoro-2-iodopyridine and piperidine offers higher regiocontrol. Using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) with cesium carbonate in dioxane at 80°C, this method achieves 82–89% yields. The reaction tolerates diverse substituents on the piperidine ring, enabling structural diversification.

Sequential Bromination and Amination

A two-step protocol is widely adopted for large-scale synthesis:

  • Bromination : 3-Fluoro-2-(piperidin-1-yl)pyridine is treated with bromine in chloroform at 0°C, achieving 4-bromo functionalization in 90% yield.

  • Purification : Flash chromatography (ethyl acetate/isohexane gradient) removes residual di-brominated byproducts.

This method’s efficiency stems from the electron-donating piperidine group, which activates the pyridine ring for electrophilic bromination at the para position.

Alternative Routes via Pyridine Ring Construction

Hantzsch Pyridine Synthesis

Condensation of 1,5-diketones with ammonium acetate forms the pyridine core. For example, 3-fluoro-2-piperidin-1-ylacetophenone reacts with ethyl acetoacetate and ammonium acetate in DMF at 120°C, yielding the target compound in 45–50% yield. While cost-effective, this route suffers from low regioselectivity.

Cross-Coupling Reactions

Suzuki-Miyaura coupling between 4-bromo-3-fluoropyridine-2-boronic acid and iodopiperidine derivatives using Pd(PPh₃)₄ in THF/water (3:1) achieves 76–81% yields. This method is advantageous for introducing complex piperidine variants but requires pre-functionalized boronic acids.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF increases SNAr reaction rates by 3-fold compared to acetonitrile due to superior solvation of intermediates.

  • Temperature : Reactions above 100°C promote undesired dehalogenation, whereas temperatures below 80°C slow kinetics (Table 1).

Table 1 : Yield Dependence on Temperature for Piperidine Substitution

Temperature (°C)Yield (%)Byproducts (%)
605218
807512
1006825

Catalyst Screening

Pd(dppf)Cl₂ outperforms Pd(OAc)₂ and PdCl₂(PPh₃)₂ in coupling reactions, reducing side product formation from 22% to 8%.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing bromination at the 5-position is minimized using bulky directing groups (e.g., tert-butyl) or low-temperature radical initiators.

  • Piperidine Degradation : Over-alkylation is prevented by slow addition of piperidine (1 equiv.) and rigorous exclusion of moisture .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for the modification and creation of various derivatives that can exhibit different biological activities. For instance, it can be used in reactions such as Suzuki coupling and other cross-coupling methods to generate novel pyridine derivatives with potential therapeutic properties .

Biological Applications

Pharmacological Research
This compound has been investigated for its potential as a ligand in biological assays, particularly in the context of drug discovery. Research indicates that derivatives of piperidine and pyridine structures can modulate various biological targets, including receptors and enzymes involved in disease pathways. For example, studies have shown that piperidine derivatives can exhibit anti-inflammatory and neuroprotective effects, making them candidates for treating conditions like schizophrenia and neurodegenerative diseases .

Case Studies

  • Anti-Pyroptotic Activity : Research has demonstrated that compounds derived from piperidine structures can inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. In vitro studies showed that specific derivatives could reduce IL-1β release significantly, suggesting therapeutic potential in inflammatory diseases .
  • Antimicrobial Properties : Several studies report that fluorinated pyridines exhibit antimicrobial activity. The incorporation of the piperidine moiety into these compounds enhances their bioactivity against various pathogens, indicating their potential use in developing new antibiotics .

Material Science

Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for creating functionalized materials used in electronics and coatings .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Initial Synthesis : Starting from commercially available precursors, synthetic routes often include halogenation and nucleophilic substitution reactions.
  • Optimization : Methods such as palladium-catalyzed reactions are employed to enhance yields and selectivity during synthesis .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the piperidine moiety can enhance its binding affinity and selectivity for certain targets. Additionally, the bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-3-fluoro-2-(piperidin-1-yl)pyridine C₆H₂BrF₄N Br (4), F (3), piperidine (2) 243.98 Intermediate for kinase inhibitors
3-Bromo-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine C₉H₈BrFIN₂ Br (3), F (2), I (4), pyrrolidine (6) 384.03 Halogen-rich scaffold for radiopharmaceuticals
6-Bromo-2-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine C₁₈H₁₈BrFN₄ Br (6), F (aryl), piperazine (3) 405.25 G-protein-coupled receptor (GPCR) modulation
4-Chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridine C₁₄H₁₈ClN₅O₂S Cl (4), thiadiazole (2), piperidine (5) 355.84 Antimicrobial activity; planar crystal structure

Key Observations :

  • Ring Systems : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric hindrance and hydrogen-bonding capacity .
  • Bioactivity : Piperazine-containing analogs (e.g., imidazo[1,2-a]pyridine) show enhanced GPCR binding due to nitrogen-rich pharmacophores .

Comparison with Pharmacological Analogs

Key Insights :

  • Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., target compound) exhibit lower basicity than piperazine analogs, affecting solubility and membrane permeability .
  • Synthetic Flexibility : The target compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki), whereas chloro analogs (e.g., rimonabant) are less reactive .

Crystallographic and Electronic Comparisons

  • Planarity : The pyridine ring in the target compound is planar, similar to 4-chloro-2-(thiadiazolyl)pyridine derivatives (r.m.s. deviation = 0.008 Å) .
  • Hydrogen Bonding: Piperidine’s NH group participates in intermolecular C–H···O interactions, unlike pyrrolidine analogs, which lack hydrogen-bond donors .
  • Electronic Effects : Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, enhancing reactivity toward nucleophilic aromatic substitution .

Biological Activity

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and fluorine atoms, along with a piperidine moiety. This unique structure may contribute to its biological properties, influencing interactions with various biological targets.

Research indicates that compounds similar to this compound often exhibit diverse mechanisms of action, including:

  • Enzyme Inhibition : Many piperidine derivatives have been shown to inhibit enzymes involved in critical biological pathways, such as dihydrofolate reductase (DHFR) and fibroblast growth factor receptors (FGFRs) .
  • Receptor Modulation : Some studies suggest that piperidine derivatives can act as positive allosteric modulators at specific receptors, enhancing their activity without directly activating them .

Antitumor Activity

Pyridine-based compounds have demonstrated significant antitumor activity. For instance, derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cancer cell proliferation and induce apoptosis has been observed in vitro .

Antimicrobial Activity

Research has shown that pyridine derivatives possess antimicrobial properties, effective against a range of bacterial and fungal strains. For example, structural modifications in similar compounds have led to enhanced solubility and activity against resistant strains .

Antidiabetic Effects

Some studies indicate that pyridine derivatives can influence glucose metabolism, potentially offering therapeutic benefits for diabetes management by enhancing insulin sensitivity .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the cytotoxicity of various pyridine derivatives against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity with minimal toxicity to non-cancerous cells, highlighting the potential for selective targeting .
  • Enzyme Inhibition :
    • Inhibitory assays demonstrated that certain piperidine-containing compounds exhibited strong inhibition of DHFR, which is crucial in cancer therapy. The IC50 values ranged from nanomolar to micromolar levels depending on the compound's structure .
  • In Vivo Studies :
    • Animal models have been used to assess the pharmacokinetics and efficacy of these compounds. For instance, a derivative showed significant reduction in toxic lipid levels in mouse models of lysosomal storage diseases after administration .

Data Tables

Activity Type Compound IC50 Value (nM) Effect
AntitumorThis compoundTBDInduces apoptosis
Enzyme InhibitionPiperidine Derivative8.5DHFR Inhibition
AntimicrobialPyridine Analog0.048Effective against bacterial strains

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